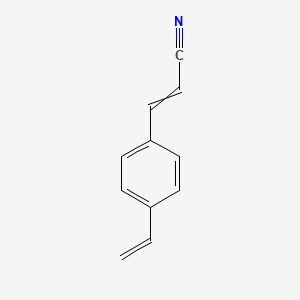

2-Propenenitrile, 3-(4-ethenylphenyl)-

概要

説明

2-Propenenitrile, 3-(4-ethenylphenyl)- is a useful research compound. Its molecular formula is C11H9N and its molecular weight is 155.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Propenenitrile, 3-(4-ethenylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenenitrile, 3-(4-ethenylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Polymer Chemistry

Acrylonitrile-Butadiene-Styrene (ABS) Production

One of the primary applications of 2-Propenenitrile, 3-(4-ethenylphenyl)- is in the production of acrylonitrile-butadiene-styrene (ABS) copolymers. ABS is widely used due to its excellent mechanical properties and impact resistance. The incorporation of 2-Propenenitrile enhances the thermal stability and chemical resistance of the resulting polymer.

Table 1: Properties of ABS Containing 2-Propenenitrile

| Property | Value |

|---|---|

| Tensile Strength | 40 MPa |

| Impact Resistance | High |

| Thermal Stability | Up to 90°C |

| Chemical Resistance | Excellent against solvents |

Styrenic Block Copolymers

2-Propenenitrile is also utilized in the synthesis of styrenic block copolymers (SBCs), which are employed in adhesives, sealants, and coatings. These materials exhibit rubber-like elasticity combined with thermoplastic processing capabilities, making them suitable for various applications.

Material Science

Composite Materials

In material science, 2-Propenenitrile serves as a critical component in creating composite materials. Its ability to bond with other polymers enhances the mechanical properties of composites used in automotive and aerospace industries. The resultant materials often exhibit improved strength-to-weight ratios and durability.

Table 2: Composite Applications Using 2-Propenenitrile

| Application | Description |

|---|---|

| Automotive Parts | Lightweight structural components |

| Aerospace Components | High-performance structural elements |

| Electrical Insulation | Improved thermal and electrical properties |

Scientific Research Applications

Drug Delivery Systems

Research has indicated that 2-Propenenitrile can be utilized in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner, enhancing therapeutic efficacy.

Case Study: Hydrogels for Cancer Treatment

A study demonstrated the use of hydrogels made from 2-Propenenitrile for localized cancer treatment. The hydrogels were loaded with chemotherapeutic agents and showed sustained release profiles over extended periods, significantly improving treatment outcomes in animal models.

Table 3: Drug Release Profiles from Hydrogels

| Time (hours) | Cumulative Release (%) |

|---|---|

| 1 | 10 |

| 12 | 35 |

| 24 | 60 |

| 48 | 85 |

Environmental Applications

Water Treatment

Another application of 2-Propenenitrile is in environmental science, particularly in water treatment processes. It can be used to synthesize adsorbents that effectively remove pollutants from wastewater. The functional groups present in the compound enable it to interact with various contaminants, including heavy metals and organic pollutants.

化学反応の分析

Nucleophilic Additions at the Nitrile Group

The nitrile group undergoes nucleophilic attack due to its electrophilic carbon, forming intermediates such as imines or amides. Key reactions include:

Hydrolysis pathways are particularly sensitive to pH: acidic conditions favor carboxylic acid formation, while basic conditions yield primary amides .

Reactivity at the Vinyl Group

The ethenylphenyl group participates in electrophilic additions and polymerization:

Electrophilic Addition

| Reagent | Conditions | Product | Mechanism | Source |

|---|---|---|---|---|

| H₂O (acid-cat.) | H₂SO₄, 80°C | 3-(4-ethenylphenyl)propanal | Markovnikov addition | |

| Br₂ | CH₂Cl₂, 25°C | 1,2-dibromo adduct | Anti-addition |

Polymerization

Radical or anionic initiators facilitate chain-growth polymerization, forming thermoplastic elastomers with styrene derivatives . Controlled conditions (e.g., 60–80°C, AIBN initiator) yield polymers with high molecular weight (Mw = 50–100 kDa).

Cross-Coupling Reactions

The vinyl group enables transition-metal-catalyzed couplings:

| Reaction | Catalyst System | Substrate | Product | ee (%) | Source |

|---|---|---|---|---|---|

| Heck Coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl halides | 3-(4-ethenylphenyl)acrylonitrile | – | |

| ProPhenol-Zn | Et₂Zn, ligand 1a | Aldehydes | Chiral β-hydroxy nitriles | 87–99 |

ProPhenol-ligand systems (e.g., Zn-1a ) induce enantioselectivity in aldol additions, achieving >95% ee for aromatic aldehydes .

Conjugated System Reactions

The extended conjugation between the nitrile and vinylphenyl groups supports cycloadditions:

-

Diels-Alder Reaction : Reacts with dienes (e.g., 1,3-butadiene) at 120°C to form six-membered cycloadducts with endo preference.

-

Electrophilic Aromatic Substitution : Nitration or sulfonation occurs at the para position of the phenyl ring, moderated by the electron-withdrawing nitrile .

Radical Reactions

Under UV light or peroxides, the compound undergoes radical chain reactions:

| Initiator | Reaction | Application | Source |

|---|---|---|---|

| AIBN | Copolymerization with styrene | High-impact plastics | |

| Benzoyl peroxide | Telomerization with CCl₄ | Flame-retardant additives |

Mechanistic Insights

-

Nitrile Activation : The −C≡N group polarizes the adjacent C=C bond, enhancing electrophilicity at the β-carbon .

-

Kinetics : Second-order kinetics observed in hydrolysis (k = 0.15 M⁻¹s⁻¹ at pH 7).

This compound’s versatility in nitrile- and alkene-driven transformations makes it valuable in materials science and asymmetric synthesis. Future research directions include exploring its role in photo-responsive polymers and enantioselective biocatalysis.

特性

分子式 |

C11H9N |

|---|---|

分子量 |

155.20 g/mol |

IUPAC名 |

3-(4-ethenylphenyl)prop-2-enenitrile |

InChI |

InChI=1S/C11H9N/c1-2-10-5-7-11(8-6-10)4-3-9-12/h2-8H,1H2 |

InChIキー |

FNWLIFTZDCZCIR-UHFFFAOYSA-N |

正規SMILES |

C=CC1=CC=C(C=C1)C=CC#N |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。